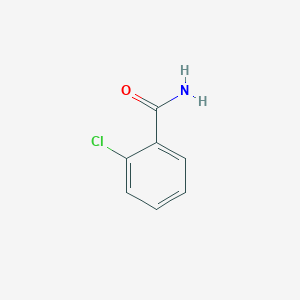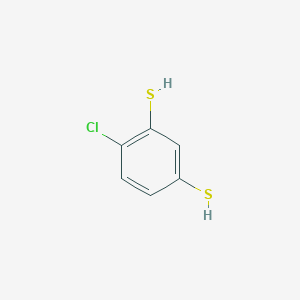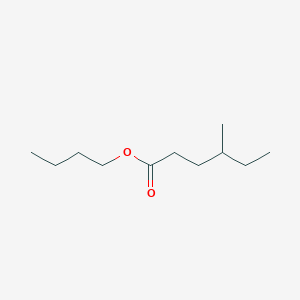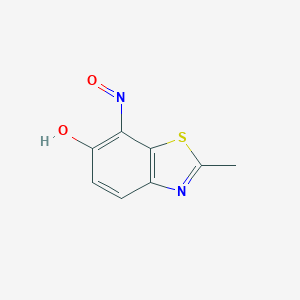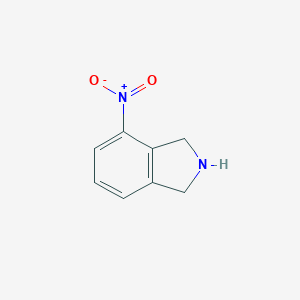
4-Nitroisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitroisoindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that consists of an indoline ring with a nitro group attached to it.
Mecanismo De Acción
The mechanism of action of 4-Nitroisoindoline varies depending on its application. In medicinal chemistry, it has been shown to induce cell death in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage. It has also been shown to possess antimicrobial activity by inhibiting the activity of bacterial DNA gyrase. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors, where its mechanism of action is related to its electronic properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Nitroisoindoline have been extensively studied. In medicinal chemistry, it has been shown to induce cell death in cancer cells and possess antimicrobial and anti-inflammatory properties. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors, where its electronic properties play a crucial role in its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Nitroisoindoline in lab experiments include its high yield synthesis method, its versatility as a building block for the synthesis of various bioactive molecules, and its potential applications in various fields. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-Nitroisoindoline. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and to develop more potent derivatives for the treatment of cancer and infectious diseases. In material science, further studies are needed to explore its potential applications in the synthesis of new materials with unique electronic properties. In organic synthesis, further studies are needed to explore its potential as a versatile building block for the synthesis of various heterocyclic compounds. Overall, the study of 4-Nitroisoindoline has the potential to lead to the development of new drugs, materials, and organic compounds with various applications.
Aplicaciones Científicas De Investigación
4-Nitroisoindoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Nitroisoindoline has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. It has also been used as a building block for the synthesis of various bioactive molecules. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors. In organic synthesis, it has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
127168-86-9 |
|---|---|
Nombre del producto |
4-Nitroisoindoline |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-6-4-9-5-7(6)8/h1-3,9H,4-5H2 |
Clave InChI |
QQSCKBOYBWKHIJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |
Sinónimos |
4-NITROISOINDOLINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

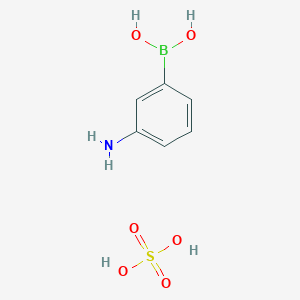
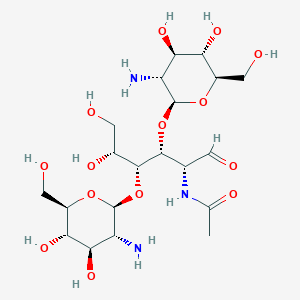
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
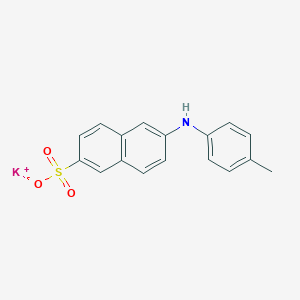
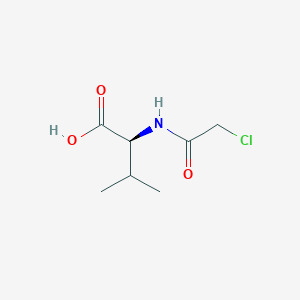
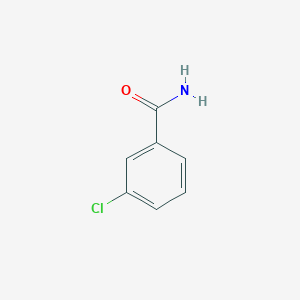
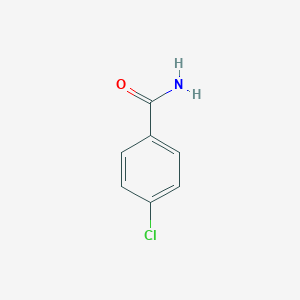
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)
